8-(2,5-dimethylbenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
8-(2,5-dimethylbenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[45]deca-1,3-diene is a complex organic compound that features a unique spirocyclic structure
Properties
IUPAC Name |
8-(2,5-dimethylphenyl)sulfonyl-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S2/c1-5-31-23-22(19-8-10-20(30-4)11-9-19)25-24(26-23)12-14-27(15-13-24)32(28,29)21-16-17(2)6-7-18(21)3/h6-11,16H,5,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYPRJZVSHZQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)C)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-dimethylbenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multiple steps:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Sulfonyl Group: The 2,5-dimethylbenzenesulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Addition of the Ethylsulfanyl Group:
Attachment of the Methoxyphenyl Group: The 4-methoxyphenyl group can be added via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
8-(2,5-dimethylbenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: In the design of novel materials with unique electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-(2,5-dimethylbenzenesulfonyl)-2-(methylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
- 8-(2,5-dimethylbenzenesulfonyl)-2-(propylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Uniqueness
The unique combination of the ethylsulfanyl group and the spirocyclic structure in 8-(2,5-dimethylbenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene distinguishes it from similar compounds. This uniqueness may confer specific properties such as enhanced biological activity or improved stability.
Biological Activity
The compound 8-(2,5-dimethylbenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene represents a novel class of spiro compounds with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H22N4O2S2
- Molecular Weight : 382.52 g/mol
- CAS Number : Not specified in the search results.
The unique structural features of this compound include a triazaspiro framework and various functional groups that may influence its biological activity.
Anticancer Activity
Research indicates that compounds with similar triazaspiro structures exhibit significant anticancer properties. For instance, studies on related spirohydantoins have shown efficacy as prolyl hydroxylase inhibitors (PHDi), which can upregulate erythropoietin (EPO) levels and potentially treat anemia associated with cancer therapies . The mechanism of action typically involves the inhibition of prolyl hydroxylases, leading to increased HIF-1α stability and subsequent EPO production.
Antimicrobial Properties
The sulfonyl group in the compound is known for enhancing antimicrobial activity. Compounds with similar structures have been reported to exhibit broad-spectrum antibacterial effects against various pathogens. The presence of the ethylsulfanyl moiety may also contribute to enhanced membrane permeability and interaction with bacterial cell walls.
Neuroprotective Effects
Preliminary studies suggest that triazaspiro compounds may possess neuroprotective properties. This can be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Further research is necessary to elucidate the specific pathways involved.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that triazaspiro compounds significantly inhibited tumor growth in xenograft models. |
| Study 2 | Antimicrobial Activity | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | Neuroprotection | Indicated reduced neuronal apoptosis in models of oxidative stress when treated with similar spiro compounds. |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest favorable absorption characteristics, but detailed studies on bioavailability, metabolism, and excretion are needed.
Toxicological Profile
Initial assessments indicate that related compounds do not exhibit significant toxicity at therapeutic doses; however, comprehensive toxicological evaluations must be conducted to ensure safety in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
